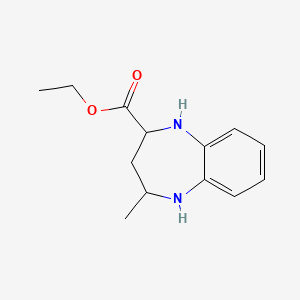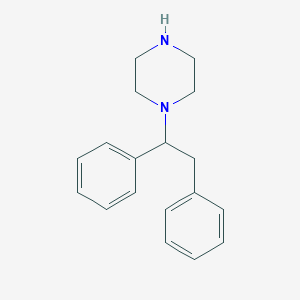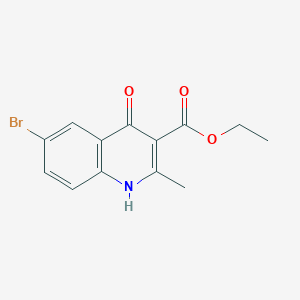
2-(p-Tolylthio)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-トリルチオ)ナフタレン-1,4-ジオンは、分子式C17H12O2Sを持つ有機化合物です。これは、ナフタレン環にp-トリルチオ基が結合したナフトキノンの誘導体です。
2. 製法
合成経路と反応条件: 2-(p-トリルチオ)ナフタレン-1,4-ジオンの合成は、通常、2,3-ジクロロ-1,4-ナフトキノンとp-トリルチオールの反応によって行われます。反応は、水酸化ナトリウムなどの塩基の存在下、ジメチルホルムアミドなどの適切な溶媒中で行われます。 反応混合物を室温で数時間撹拌し、その後精製して目的の生成物を得ます .
工業生産方法: 2-(p-トリルチオ)ナフタレン-1,4-ジオンの工業生産方法は、実験室合成と同様ですが、大量の製造に対応するようにスケールアップされています。反応条件は、生成物の高収率と純度が得られるように最適化されます。連続フロー反応器や自動システムの使用は、生産プロセス効率と一貫性を向上させることができます。
3. 化学反応解析
反応の種類: 2-(p-トリルチオ)ナフタレン-1,4-ジオンは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、スルホキシドまたはスルホンを生成するために酸化できます。
還元: 還元反応は、キノン部分をヒドロキノン誘導体に変換することができます。
置換: この化合物は、求核置換反応を起こし、p-トリルチオ基を他の求核剤に置き換えることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤を置換反応で使用することができます。
生成される主な生成物:
酸化: スルホキシドとスルホン。
還元: ヒドロキノン誘導体。
置換: 使用される求核剤に応じて、様々な置換ナフトキノン誘導体。
4. 科学研究への応用
2-(p-トリルチオ)ナフタレン-1,4-ジオンは、科学研究にいくつかの応用があります。
化学: これは、より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、その潜在的な抗菌作用と抗がん作用について研究されています。
医学: 様々な疾患に対する治療薬としての使用を探る研究が進められています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-tolylthio)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with p-tolylthiol. The reaction is carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions: 2-(p-Tolylthio)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
科学的研究の応用
2-(p-Tolylthio)naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
2-(p-トリルチオ)ナフタレン-1,4-ジオンの作用機序には、酸化還元反応を起こす能力が関与しています。キノン部分は、電子を受容および供与することができ、DNAやタンパク質などの生体分子と相互作用することができます。この酸化還元活性は、細胞に酸化ストレスを引き起こす可能性のある活性酸素種の生成につながる可能性があります。 この化合物は、酸化還元バランスを調節する能力を持つため、治療用途の候補として期待されています .
類似化合物:
- 2-クロロ-3-(p-トリルチオ)ナフタレン-1,4-ジオン
- 2,3-ビス(p-トリルチオ)ナフタレン-1,4-ジオン
比較: 2-(p-トリルチオ)ナフタレン-1,4-ジオンは、p-トリルチオ基の存在により、特異的な化学的および生物学的特性を与えられています。 類似体と比較して、異なる反応性と生物学的活性を示す可能性があり、研究および産業用途に貴重な化合物となっています .
類似化合物との比較
- 2-Chloro-3-(p-tolylthio)naphthalene-1,4-dione
- 2,3-Bis(p-tolylthio)naphthalene-1,4-dione
Comparison: 2-(p-Tolylthio)naphthalene-1,4-dione is unique due to the presence of the p-tolylthio group, which imparts specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
89478-03-5 |
|---|---|
分子式 |
C17H12O2S |
分子量 |
280.3 g/mol |
IUPAC名 |
2-(4-methylphenyl)sulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O2S/c1-11-6-8-12(9-7-11)20-16-10-15(18)13-4-2-3-5-14(13)17(16)19/h2-10H,1H3 |
InChIキー |
IHRGUZGBIGODSC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SC2=CC(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![5-(4-chlorophenyl)-13-(prop-2-ynylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B3064235.png)
